molecular formula C21H23NO2 B12101971 5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene

5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene

Cat. No.: B12101971
M. Wt: 321.4 g/mol
InChI Key: VGFRZPFHPPQFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This intriguing compound belongs to the class of heterocyclic compounds . Its systematic name is quite a mouthful: 5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene . Let’s break it down:

Preparation Methods

Synthetic Routes: While specific synthetic routes for this compound are scarce in the literature, it can be prepared through multistep organic synthesis. Researchers typically focus on constructing the intricate ring system and introducing the oxygen and nitrogen atoms.

Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to the compound’s complexity and limited applications.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.

    Substitution: Exhibits reactivity toward nucleophiles, allowing substitution reactions.

    Reduction: May be reduced to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or alkoxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products: The specific products depend on reaction conditions, but variations of the hexaene ring system are likely.

Scientific Research Applications

Chemistry:

    Template Synthesis: Used as a scaffold for designing novel organic compounds.

    Catalysis: Investigated for potential catalytic applications due to its unique structure.

Biology and Medicine:

    Drug Discovery: Researchers explore its bioactivity and potential as a lead compound for drug development.

    Biological Imaging: Fluorescent derivatives could serve as imaging probes.

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism remains speculative, but its structural features suggest interactions with biological targets. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

While this compound is relatively rare, it shares features with related molecules such as:

    7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane:

    1,5,9-Decatriene, 2,3,5,8-tetramethyl-:

    (1S,2E,6E,10R)-3,7,11,11-Tetramethylbicyclo [8.1.0]undeca-2,6-diene:

Properties

IUPAC Name

5,9,17,17-tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-11-10-23-19-14-7-8-15-13(6-5-9-21(15,3)4)17(14)18-20(16(11)19)24-12(2)22-18/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFRZPFHPPQFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C3=C(C4=C2C=CC5=C4CCCC5(C)C)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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